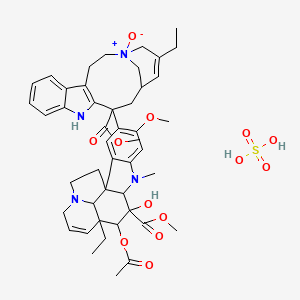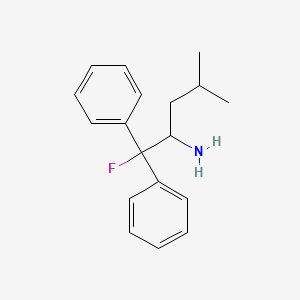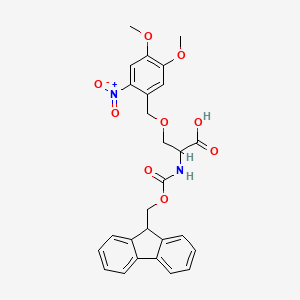
4-Methoxytoluene-2,5-diamine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxytoluene-2,5-diamine HCl typically involves multiple steps. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Methoxytoluene-2,5-diamine HCl undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine groups to nitro groups or other oxidized forms.
Reduction: The nitro groups can be reduced back to amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized aromatic compounds .
Scientific Research Applications
4-Methoxytoluene-2,5-diamine HCl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems, particularly its potential toxicity and interactions with cellular components.
Medicine: It is investigated for its potential use in pharmaceuticals, although its primary application remains in cosmetic formulations.
Industry: Beyond hair dyes, it is used in the production of various polymers and resins
Mechanism of Action
The mechanism of action of 4-Methoxytoluene-2,5-diamine HCl involves its interaction with cellular components, particularly proteins and enzymes. It can form covalent bonds with amino acids, leading to changes in protein structure and function. This interaction is crucial in its role as a hair dye, where it reacts with keratin in the hair to produce a permanent color change .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-methyl-p-phenylenediamine dihydrochloride
- 1,4-Benzenediamine, 2-methoxy-5-methyl-, dihydrochloride
- 4-Methoxytoluene-2,5-diamine dihydrochloride
Uniqueness
4-Methoxytoluene-2,5-diamine HCl is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly suitable for use in hair dye formulations, where it provides a stable and long-lasting color .
Properties
Molecular Formula |
C8H13ClN2O |
|---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
2-methoxy-5-methylbenzene-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-5-3-7(10)8(11-2)4-6(5)9;/h3-4H,9-10H2,1-2H3;1H |
InChI Key |
KOQODDSZVKXQHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B12292351.png)

![1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine](/img/structure/B12292363.png)
![cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg]](/img/structure/B12292370.png)
![1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12292376.png)


![4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)
![[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid](/img/structure/B12292412.png)


![2-Fluoro-6-azaspiro[3.5]nonane](/img/structure/B12292425.png)
